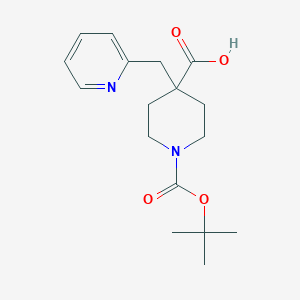
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid, also known by its CAS number 1700594-26-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant biological studies.
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- Structure : The compound features a piperidine ring substituted with a pyridine and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammation.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown:
- Inhibitory effects on cell proliferation : An IC50 value of around 0.126 μM was reported for similar pyridine derivatives against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity against tumor cells while sparing normal cells .
- Mechanisms of action : These compounds may induce apoptosis and inhibit cell cycle progression, particularly at the G2/M phase, which is crucial for cancer therapy .
Safety and Toxicity
Toxicological evaluations are critical for understanding the safety profile of new compounds. Although specific acute toxicity data for this compound are not available, related studies have shown no significant toxicity at high doses (up to 2000 mg/kg) in animal models .
Research Findings and Case Studies
Case Study: In Vivo Efficacy
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in reduced lung metastasis compared to controls, indicating potential therapeutic benefits in metastatic cancer scenarios .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-7-17(8-11-19,14(20)21)12-13-6-4-5-9-18-13/h4-6,9H,7-8,10-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDJEFJECUTYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














